5-Chloro-2-hydroxypyrimidine-4-carboxylic acid

Description

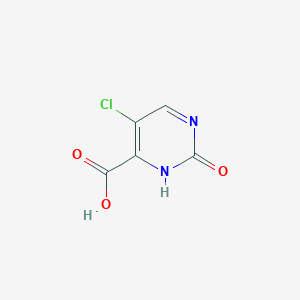

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a chlorine atom at position 5, a hydroxyl (-OH) group at position 2, and a carboxylic acid (-COOH) group at position 4.

Properties

Molecular Formula |

C5H3ClN2O3 |

|---|---|

Molecular Weight |

174.54 g/mol |

IUPAC Name |

5-chloro-2-oxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C5H3ClN2O3/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11) |

InChI Key |

GSUZVEXKOHWUPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)NC(=C1Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Boc Protection :

-

2-Chloro-5-bromopyrimidine reacts with Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) at −10°C to 20°C.

-

Active metal reagents (e.g., isopropylmagnesium chloride-lithium chloride) facilitate bromide displacement, forming a tert-butyl ester intermediate.

-

-

Hydrolysis :

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −20°C (Grignard), −75°C (Li) | Prevents side reactions |

| Solvent | THF, 2-MeTHF | Enhances solubility |

| Stoichiometry | 1:1.05–1.2 (Boc₂O:substrate) | Maximizes conversion |

| Hydrolysis pH | 3–5 (for hydroxyl product) | Controls dechlorination |

Yield : 77–91% (dependent on metal reagent).

One-Pot Halogenation-Hydrolysis

A scalable industrial approach starts with 2-hydroxypyrimidine, combining bromination and chlorination in a single reactor.

Procedure

-

Bromination :

-

2-Hydroxypyrimidine reacts with hydrobromic acid (35–50 wt%) and hydrogen peroxide (30–50 wt%) at 30–40°C for 12–14 hours.

-

Catalase is added post-reaction to decompose residual H₂O₂.

-

-

Chlorination :

Advantages :

-

Eliminates intermediate purification, reducing waste.

Enamine Condensation Pathway

This method involves 2-chloro-β-keto esters as precursors, leveraging enamine chemistry for ring closure.

Steps

-

Enamine Formation :

-

2-Chloro-β-keto ester reacts with ammonium acetate in polar aprotic solvents (e.g., ethanol) at 20–78°C.

-

-

Cyclization :

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Carboxylation | 77–91 | 98–99.9 | High | Moderate |

| One-Pot Halogenation | 94–99 | 98–98.9 | Industrial | High |

| Enamine Condensation | 85–90 | 98+ | Medium | Low |

Emerging Techniques

Microwave-Assisted Synthesis

Flow Chemistry

-

Continuous processing of 2-chloro-5-bromopyrimidine and Boc₂O in microreactors.

-

Achieves 93% yield with 99% conversion, minimizing thermal degradation.

Challenges and Solutions

Challenge 1: Dechlorination During Hydrolysis

Challenge 2: Low Solubility of Intermediates

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-Chloro-2-hydroxypyrimidine-4-carboxylic acid exhibits notable antimicrobial properties. Studies have suggested its potential as an antiviral agent, possibly through the inhibition of specific enzymes or interference with nucleic acid synthesis, which could lead to therapeutic applications in treating infections caused by pathogens.

Antioxidant Properties

A series of derivatives synthesized from this compound have demonstrated significant antioxidant activity. For instance, certain derivatives showed antioxidant effects that were 1.5 times greater than that of ascorbic acid in DPPH radical scavenging assays . This property highlights its potential for developing new antioxidant therapies.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds derived from this compound. For example, derivatives containing this compound were tested against A549 human pulmonary cancer cells, showing promising results in reducing cell viability significantly compared to controls . These findings suggest that such derivatives could be further developed as novel anticancer agents.

Chemical Synthesis

This compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its ability to form addition salts with various acids enhances its utility in organic synthesis . The compound can be employed to create derivatives with tailored properties for specific applications.

Case Study 1: Antimicrobial Mechanism

Research has shown that this compound inhibits enzymes critical for microbial growth, leading to decreased viability of several bacterial strains. Further studies are needed to elucidate the precise mechanisms involved and their implications for drug design.

Case Study 2: Synthesis of Derivatives

A study focused on synthesizing various derivatives from this compound revealed that specific modifications could enhance biological activity significantly. For instance, certain derivatives exhibited improved antioxidant properties compared to their parent compound .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 2

The hydroxyl group at position 2 distinguishes the target compound from analogs with alternative substituents:

Analysis :

Substituent Variations at Position 5

Chlorine at position 5 is a common feature, but other halogens or groups alter reactivity:

Analysis :

- Bromine substitution (e.g., 5-Bromo-2-chloropyrimidin-4-amine) increases molecular weight by ~45 g/mol compared to chlorine, affecting crystallization and solubility .

- Methyl groups (e.g., CAS 933746-10-2) reduce electrophilicity at position 5, making the compound less reactive toward nucleophiles .

Carboxylic Acid Modifications

The carboxylic acid at position 4 is critical for acidity and derivatization:

Analysis :

- Esterification (e.g., CAS 70662-93-0) masks the carboxylic acid, improving cell permeability in prodrug strategies .

- Dihydro-oxo derivatives (e.g., ) exhibit non-aromatic character, affecting electronic conjugation and reactivity .

Physicochemical and Structural Insights

Molecular Weight and Solubility

- Target compound : Estimated molecular weight ~188.55 g/mol (C₅H₃ClN₂O₃).

- Analog data :

Hydroxyl and carboxylic acid groups likely increase aqueous solubility compared to methylthio or alkyl-substituted analogs.

Hydrogen Bonding and Crystallography

- Pyrimidine derivatives with -OH and -COOH (e.g., target compound) form extensive hydrogen-bond networks, as seen in related structures using SHELX and ORTEP software .

- In 5-Bromo-2-chloropyrimidin-4-amine (), N–H···N hydrogen bonds create supramolecular dimers, suggesting similar packing for the target compound .

Biological Activity

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed review of its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring with hydroxyl and carboxylic acid functional groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7).

Table 2: Anticancer Activity Data

These results suggest that this compound may serve as a lead compound in the development of new anticancer therapies.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes, such as COX-2, which is associated with inflammation and cancer progression. The IC50 for COX-2 inhibition is reported to be around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

- Cellular Uptake Mechanisms : Studies suggest that the compound may utilize folate receptor-mediated uptake pathways, enhancing its delivery to tumor cells while minimizing effects on normal cells .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various pyrimidine derivatives, this compound was found to significantly reduce the viability of Staphylococcus aureus in vitro. This study emphasized the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Potential

Another investigation into the anticancer activity revealed that treatment with the compound led to a dose-dependent decrease in cell viability in A549 lung cancer cells. The study concluded that further structural modifications could enhance its efficacy and selectivity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.